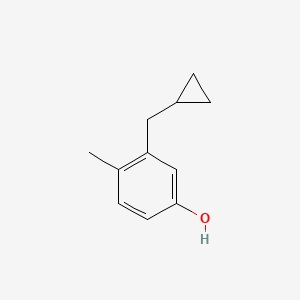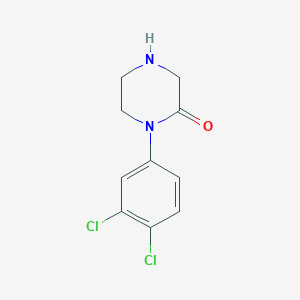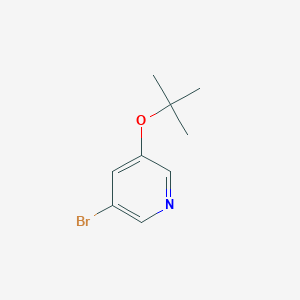
3-Bromo-5-tert-butoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-tert-butoxypyridine: is an organic compound with the molecular formula C9H12BrNO It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are substituted with a bromine atom and a tert-butoxy group, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-tert-butoxypyridine typically involves the bromination of 5-tert-butoxypyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions: 3-Bromo-5-tert-butoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in the presence of acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed:
Substitution Reactions: Products include azido, thio, and alkoxy derivatives of 5-tert-butoxypyridine.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include piperidine derivatives.
科学研究应用
3-Bromo-5-tert-butoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
作用机制
The mechanism of action of 3-Bromo-5-tert-butoxypyridine depends on its specific application. In general, it acts by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and tert-butoxy group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which influence the compound’s biological activity.
相似化合物的比较
2-Bromo-5-tert-butoxypyridine: Similar in structure but with the bromine atom at the 2-position instead of the 3-position.
3-Bromo-5-tert-butylpyridine: Similar but with a tert-butyl group instead of a tert-butoxy group.
3-Bromo-5-methoxypyridine: Similar but with a methoxy group instead of a tert-butoxy group.
Uniqueness: 3-Bromo-5-tert-butoxypyridine is unique due to the presence of both a bromine atom and a tert-butoxy group on the pyridine ring. This combination of substituents imparts specific chemical properties, such as increased lipophilicity and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry.
属性
分子式 |
C9H12BrNO |
|---|---|
分子量 |
230.10 g/mol |
IUPAC 名称 |
3-bromo-5-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,3)12-8-4-7(10)5-11-6-8/h4-6H,1-3H3 |
InChI 键 |
VADYVBSQBSJLJK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1=CC(=CN=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


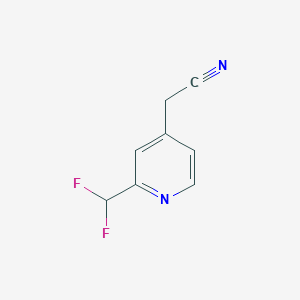
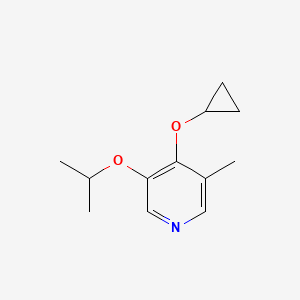



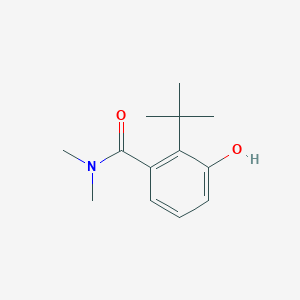

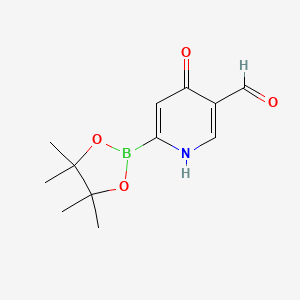

![[3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14850541.png)
